Desacetylcephapirin

Description

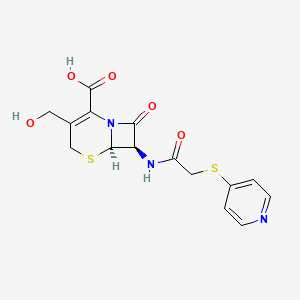

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHZPVEQXTSQW-BXUZGUMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959064 |

Source

|

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-21-8 |

Source

|

| Record name | Desacetylcephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetyl cephapirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLCEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide: Comparative Antimicrobial Activity of Desacetylcephapirin versus Cephapirin

This guide provides a detailed comparative analysis of the antimicrobial activity of cephapirin and its primary active metabolite, desacetylcephapirin. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction

Cephapirin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis.[3][4][5] Following administration, cephapirin is partially metabolized in the body to desacetylcephapirin.[6][7][8] This metabolite is not an inert byproduct; it retains antimicrobial activity, albeit at a generally reduced level compared to the parent compound.[9][10] Understanding the distinct antimicrobial profiles of both cephapirin and desacetylcephapirin is crucial for accurately interpreting in vitro susceptibility data and predicting in vivo efficacy. This is particularly relevant in veterinary medicine, where cephapirin is frequently used for the treatment of bovine mastitis.[11]

Mechanism of Action: A Shared Pathway

Both cephapirin and desacetylcephapirin exert their bactericidal effects through the same fundamental mechanism: the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4] This process is initiated by the binding of the β-lactam ring, a core structural feature of cephalosporins, to penicillin-binding proteins (PBPs). PBPs are bacterial enzymes critical for the final steps of peptidoglycan assembly. By acylating these enzymes, cephapirin and its metabolite effectively halt the cross-linking of peptidoglycan chains, leading to a compromised cell wall that can no longer withstand internal osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][3]

Comparative In Vitro Antimicrobial Activity

The antimicrobial potency of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Comparative studies have consistently demonstrated that desacetylcephapirin is a biologically active metabolite, though its potency varies depending on the bacterial species.[9][12]

Summary of Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in vitro activities of cephapirin and desacetylcephapirin against key mastitis pathogens. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Microorganism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Cephapirin | 0.25 | 0.25 |

| Desacetylcephapirin | 0.25 | 0.25 | |

| Coagulase-negative staphylococci | Cephapirin | 0.06 | 0.12 |

| Desacetylcephapirin | 0.12 | 0.25 | |

| Streptococcus dysgalactiae | Cephapirin | ≤0.03 | ≤0.03 |

| Desacetylcephapirin | ≤0.03 | ≤0.03 | |

| Streptococcus uberis | Cephapirin | 0.12 | 0.12 |

| Desacetylcephapirin | 0.25 | 0.25 | |

| Escherichia coli | Cephapirin | 8.0 | >32 |

| Desacetylcephapirin | >32 | >32 |

Data compiled from studies on mastitis pathogens.[11][13][14]

As the data indicates, for Gram-positive cocci such as Staphylococcus aureus and Streptococcus dysgalactiae, desacetylcephapirin exhibits comparable activity to cephapirin.[11] However, against coagulase-negative staphylococci and Streptococcus uberis, a slight decrease in the potency of the metabolite is observed.[11] The most significant drop-off in activity is seen against Gram-negative organisms like Escherichia coli, where desacetylcephapirin is largely inactive.[11][14]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the MIC of cephapirin and desacetylcephapirin using the broth microdilution method, a standard and widely accepted technique.[3]

Materials and Reagents:

-

Cephapirin and Desacetylcephapirin analytical standards

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35-37°C)

Step-by-Step Methodology:

-

Preparation of Antibiotic Stock Solutions:

-

Accurately weigh and dissolve cephapirin and desacetylcephapirin in a suitable solvent (e.g., sterile deionized water or DMSO) to create high-concentration stock solutions (e.g., 1024 µg/mL).

-

Sterile-filter the stock solutions using a 0.22 µm syringe filter.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for precise measurement.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plates:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of the antibiotic to be tested (e.g., 64 µg/mL) to the wells of the first column.

-

Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions. This will result in a range of antibiotic concentrations in a final volume of 50 µL per well.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

-

Visualizing the Experimental Workflow and Molecular Relationship

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Relationship between Cephapirin and Desacetylcephapirin

Caption: Metabolic conversion of cephapirin to desacetylcephapirin.

Conclusion

References

-

Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem - NIH. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Jones, R. N., & Packer, R. R. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease, 2(1), 65–68. [Link]

- CEPHAPIRIN Veterinary—Intramammary-Local. (2003). Thomson MICROMEDEX.

-

Cephapirin - Humanitas.net. (2025, September 10). Humanitas.net. Retrieved February 22, 2026, from [Link]

-

Pharmacology of Cephapirin (Cefapirin Sodium); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 6). YouTube. Retrieved February 22, 2026, from [Link]

-

Gomes, V., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690. [Link]

-

Cabana, B. E., Van Harken, D. R., & Hottendorf, G. H. (1976). Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy, 10(2), 307–317. [Link]

- Gomes, V., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690.

- Gomes, V., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690.

- Cabana, B. E., Van Harken, D. R., & Hottendorf, G. H. (1976). Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy, 10(2), 307–317.

-

D'Cunha, N. B., et al. (2014). Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows. Journal of Veterinary Pharmacology and Therapeutics, 37(5), 479-487. [Link]

-

Sheldon, I. M., et al. (2004). Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle. The Veterinary Record, 155(13), 383–387. [Link]

-

D'Cunha, N. B., et al. (2014). Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus- infected cows. ResearchGate. Retrieved February 22, 2026, from [Link]

-

Cephapirin | Johns Hopkins ABX Guide. (2019, January 2). Johns Hopkins ABX Guide. Retrieved February 22, 2026, from [Link]

-

Fodor, I., et al. (2025). Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. MDPI. Retrieved February 22, 2026, from [Link]

-

Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. Cephapirin - Humanitas.net [humanitas.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cephapirin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. researchgate.net [researchgate.net]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of desacetylcephapirin in lactating dairy cows

Title: Pharmacokinetics and Metabolic Disposition of Desacetylcephapirin in Lactating Dairy Cattle: A Technical Guide

Executive Summary This technical guide analyzes the pharmacokinetic (PK) behavior of desacetylcephapirin, the primary active metabolite of the first-generation cephalosporin cephapirin, in lactating dairy cows. While cephapirin is the administered drug (typically as sodium or benzathine salt), its rapid conversion to desacetylcephapirin via tissue and milk esterases makes the metabolite a critical marker for residue depletion and sustained antimicrobial activity. This guide details the metabolic pathways, quantitative PK parameters, and validated LC-MS/MS protocols for detection.

Part 1: The Metabolic Context & Mechanism

1.1 Deacetylation Pathway Upon intramammary (IMM) or systemic administration, cephapirin undergoes rapid hydrolysis at the C-3' acetoxymethyl group. This reaction is catalyzed by non-specific esterases present in bovine serum, hepatic tissue, renal tissue, and milk.

-

Conversion Rate: Research indicates that >50% of an intramammary cephapirin dose is converted to desacetylcephapirin within 24 hours post-infusion.[1]

-

Tissue Localization: While hepatic metabolism is significant for systemic clearance, the mammary gland itself possesses sufficient esterase activity to facilitate local conversion, leading to high concentrations of the metabolite in milk.

1.2 Biological Activity Unlike many antibiotic metabolites which are inert, desacetylcephapirin retains significant antibacterial activity.[2]

-

Potency: It exhibits approximately 50-95% of the parent drug’s activity against Staphylococcus aureus and Streptococcus spp., the primary targets in mastitis therapy.

-

Clinical Implication: The "effective" therapeutic window is extended by the metabolite, as it persists in the udder longer than the parent compound.

Figure 1: Metabolic and Disposition Pathway

Caption: Pathway illustrating the esterase-mediated conversion of cephapirin to desacetylcephapirin and subsequent bioactivity.

Part 2: Pharmacokinetic Profile[2][3][4][5][6]

The PK profile of desacetylcephapirin is distinct from the parent drug, particularly regarding residence time in the mammary gland.

2.1 Key Pharmacokinetic Parameters (Intramammary Administration) Data derived from healthy Holstein cows treated with 200mg cephapirin sodium.[2][3][4]

| Parameter | Cephapirin (Parent) | Desacetylcephapirin (Metabolite) | Significance |

| Tmax (Milk) | 2 - 4 hours | 4 - 8 hours | Metabolite peaks later due to conversion lag. |

| Half-life (T1/2) | ~3.3 hours | ~4.8 - 6.0 hours | Metabolite persists longer; critical for withdrawal times. |

| Milk Partitioning | High in Foremilk | High in Foremilk | Both concentrate in lower udder cistern; stripping is required for accurate sampling. |

| Excretion Route | Urine (Systemic), Milk | Urine (Systemic), Milk | Renal clearance involves active tubular secretion. |

2.2 Milk Fractionation Effects Crucial for experimental design: Drug concentrations are not uniform throughout the milk fraction.

-

Foremilk: Contains the highest concentration of both parent and metabolite.

-

Bucket Milk: Diluted concentration.

-

Strippings: Variable.

-

Protocol Recommendation: For regulatory residue studies, composite bucket samples are required. For PK efficacy studies, foremilk sampling is often used but must be explicitly noted to avoid overestimating duration of activity.

Part 3: Analytical Methodology (LC-MS/MS)

To accurately quantify desacetylcephapirin, a robust LC-MS/MS method is required due to the polarity difference between the parent and metabolite.

3.1 Sample Preparation Protocol

-

Matrix: Raw Bovine Milk.

-

Internal Standard (IS): Cephapirin-d5 or Ceftiofur-d3.

Step-by-Step Workflow:

-

Aliquot: Transfer 5.0 mL of homogenized milk into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add Internal Standard (20 µL of 10 µg/mL solution).

-

Protein Precipitation: Add 15 mL of Extraction Solvent (Acetonitrile:Water 80:20 v/v). Vortex for 60 seconds.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Decant supernatant into a clean tube; dilute with 10 mL Phosphate Buffer (pH 8.0) to reduce organic strength for SPE loading.

-

Solid Phase Extraction (SPE):

-

Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3cc.

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Pass diluted sample extract at ~1 mL/min.

-

Wash: 3 mL Water (removes sugars/salts) followed by 2 mL 5% Methanol (removes lipids).

-

Elute: 3 mL Acetonitrile.

-

-

Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL Mobile Phase A/B (90:10).

3.2 LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 6 minutes.

-

Transitions (MRM):

Figure 2: Analytical Workflow

Caption: Validated workflow for the extraction and quantification of desacetylcephapirin from bovine milk.

Part 4: Regulatory & Residue Implications

4.1 Residue Definition Regulatory bodies differ in their definition of the marker residue for cephapirin:

-

USA (FDA): Cephapirin (parent) is often the primary marker, but the metabolite contributes to the total bioactive residue.

-

EU/Codex: Often considers the sum of cephapirin and desacetylcephapirin.

4.2 Withdrawal Periods Because desacetylcephapirin has a longer half-life than the parent drug, withdrawal times are effectively determined by the elimination rate of the metabolite.

-

Standard Withdrawal: Typically 96 hours post-treatment (milk).[3]

-

Failure Mode: Premature termination of withdrawal periods often results in violative residues of desacetylcephapirin, even if the parent drug is below the Limit of Detection (LOD).

References

-

Stockler, R. M., et al. (2009). "Effect of milking frequency and dosing interval on the pharmacokinetics of cephapirin after intramammary infusion in lactating dairy cows."[2] Journal of Dairy Science. Link

-

Moats, W. A., et al. (2000). "Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals."[1][11] Journal of Agricultural and Food Chemistry. Link

-

Heller, D. N., et al. (2000). "Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization-ion trap tandem mass spectrometry."[9][13][14] Journal of Agricultural and Food Chemistry. Link

-

Zommara, M., et al. (2013). "Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk." Journal of Chromatography B. Link

-

Prades, M., et al. (1988). "Pharmacokinetics of sodium cephapirin in lactating dairy cows."[1] American Journal of Veterinary Research.[1][10] Link

Sources

- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of milking frequency and dosing interval on the pharmacokinetics of cephapirin after intramammary infusion in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 6. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. obrnutafaza.hr [obrnutafaza.hr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Half-life and Stability of Desacetylcephapirin in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Understanding Desacetylcephapirin Stability

Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Consequently, the accurate quantification of desacetylcephapirin residues in biological matrices such as milk, plasma, and tissues is of paramount importance for pharmacokinetic studies, residue monitoring, and ensuring food safety. The inherent instability of β-lactam antibiotics, including cephalosporins and their metabolites, presents a significant challenge in bioanalysis.[3] Degradation of desacetylcephapirin ex vivo can lead to an underestimation of its concentration, resulting in erroneous pharmacokinetic parameters and inaccurate residue depletion profiles.

This technical guide provides a comprehensive overview of the factors influencing the stability of desacetylcephapirin in biological matrices. It offers field-proven insights and detailed protocols to ensure the integrity of samples from collection to analysis, thereby guaranteeing the generation of reliable and reproducible data in a regulatory-compliant framework.

The Chemical and Enzymatic Landscape of Desacetylcephapirin Instability

The stability of desacetylcephapirin in biological matrices is influenced by a combination of chemical and enzymatic factors. Understanding these is crucial for developing robust sample handling and analytical protocols.

Chemical Stability: The Role of pH and Temperature

Temperature is another critical factor. Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[3] Therefore, maintaining a cold chain from the moment of sample collection is imperative. Conversely, while freezing is essential for long-term storage, the process of freezing and thawing can also impact stability.

Enzymatic Degradation: A Major Contributor to Instability

Biological matrices are rich in enzymes that can actively degrade desacetylcephapirin. Studies have shown that cephapirin and its metabolites, including desacetylcephapirin, degrade almost instantaneously in kidney tissue extracts at physiological temperatures (37°C), highlighting the potent enzymatic activity in this matrix.[7] The liver is another primary site of drug metabolism, and enzymes present in liver microsomes and S9 fractions are known to be involved in the biotransformation of a wide range of xenobiotics.[8] While specific kinetic data for the enzymatic hydrolysis of desacetylcephapirin by hepatic enzymes are scarce, it is reasonable to assume that esterases and other hydrolases contribute to its degradation.

Quantitative Data on Desacetylcephapirin Stability: A Summary

While specific half-life data for desacetylcephapirin under various storage conditions is limited in published literature, the available information underscores its inherent instability. The following table summarizes the key findings and provides general guidance.

| Matrix | Storage Condition | Observation | Recommendation |

| Bovine Milk | -20°C | One study investigated the stability of several cephalosporins, including desacetylcephapirin, in fortified bovine milk at -20°C for 14 days, suggesting reasonable stability within this timeframe.[9] | For short-term storage (up to 2 weeks), -20°C may be adequate. For longer-term storage, -80°C is recommended to minimize potential degradation. |

| Bovine Plasma | Room Temperature | Cephalosporins, in general, are unstable at room temperature, with significant degradation occurring within hours.[3] | Process plasma samples on ice or in a refrigerated centrifuge immediately after collection. Avoid leaving samples at room temperature. |

| 4°C | Refrigeration slows down degradation but does not completely inhibit it. Stability at 4°C is typically limited to a few hours to a day for most cephalosporins.[10] | Use 4°C for short-term storage (e.g., during sample processing) only. For storage longer than a few hours, freezing is necessary. | |

| -20°C | Long-term storage at -20°C is generally not recommended for β-lactam antibiotics due to the potential for significant degradation over time.[10] | If -80°C is not available, storage at -20°C should be for the shortest possible duration, and stability should be thoroughly validated. | |

| -80°C | Considered the optimal temperature for long-term storage of cephalosporins in plasma, ensuring stability for several months.[3] | Store all plasma samples intended for desacetylcephapirin analysis at -80°C for long-term preservation. | |

| Bovine Tissue | 37°C (Kidney Extract) | Rapid and almost instantaneous degradation of both cephapirin and desacetylcephapirin.[7] | Homogenize tissue samples at low temperatures (e.g., on ice) and immediately freeze the homogenates at -80°C. |

Experimental Protocols for Ensuring Sample Integrity

The following protocols are designed to be self-validating systems, incorporating best practices to minimize the degradation of desacetylcephapirin from sample collection to analysis.

Protocol 1: Collection and Processing of Plasma Samples

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Immediately place the tubes on ice.

-

Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

-

Plasma Separation: Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cells.

-

Aliquoting and Storage: Immediately aliquot the plasma into pre-labeled cryovials and freeze at -80°C. Storing in smaller, single-use aliquots is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: Collection and Processing of Milk Samples

-

Milk Collection: Collect milk samples into sterile containers. For accurate representation, a composite sample from all quarters is often preferred.[11][12] Immediately cool the samples on ice or in a refrigerator.

-

Aliquoting and Storage: If not analyzed immediately, aliquot the milk into cryovials and freeze at -80°C for long-term storage. For shorter durations (up to 14 days), -20°C may be acceptable, but this should be validated.[9]

Protocol 3: Collection and Processing of Tissue Samples

-

Tissue Excision: Following euthanasia, excise the tissue of interest as quickly as possible.

-

Rinsing and Blotting: Gently rinse the tissue with ice-cold saline to remove excess blood and blot dry.

-

Homogenization: Weigh the tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice. The buffer-to-tissue ratio should be consistent across all samples.

-

Aliquoting and Storage: Immediately aliquot the tissue homogenate into cryovials and flash-freeze in liquid nitrogen before transferring to an -80°C freezer for long-term storage.

Diagram: Experimental Workflow for Sample Handling and Storage

Caption: Workflow for optimal sample handling and storage to ensure desacetylcephapirin stability.

Bioanalytical Methodology: Stability-Indicating Assays

The use of a validated, stability-indicating analytical method is non-negotiable for the accurate quantification of desacetylcephapirin. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice due to their sensitivity and specificity.[13][14][15][16]

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and other matrix components. The validation of such a method must include a thorough assessment of the analyte's stability under various conditions.

Key Stability Assessments in Method Validation

According to regulatory guidelines from bodies such as the FDA and EMA, the following stability assessments are essential during bioanalytical method validation:

-

Freeze-Thaw Stability: This evaluates the stability of the analyte after a specified number of freeze-thaw cycles. Typically, three cycles are evaluated, where samples are frozen at -20°C or -80°C and then thawed to room temperature.[17] Given the lability of cephalosporins, minimizing freeze-thaw cycles is crucial, and single-use aliquots are highly recommended.

-

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time.

-

Long-Term Stability: This determines the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) over a period that covers the expected duration of the study.

-

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) for the anticipated duration of the analytical run.

For each stability assessment, the mean concentration of the analyte in the stored samples should be within ±15% of the mean concentration of the freshly prepared samples.

Diagram: Degradation Pathway of Cephapirin

Caption: Simplified degradation pathway of cephapirin to its active metabolite, desacetylcephapirin, and further inactive products.

Conclusion and Recommendations

The accurate quantification of desacetylcephapirin in biological matrices is challenging due to its inherent instability. While specific quantitative half-life data under various storage conditions are not extensively documented, the available evidence strongly indicates that temperature, pH, and enzymatic activity are critical factors influencing its degradation.

For researchers, scientists, and drug development professionals, the key to generating reliable data lies in the meticulous implementation of robust sample handling and storage protocols. The following recommendations should be strictly adhered to:

-

Maintain a consistent cold chain: All samples should be kept on ice or refrigerated from the moment of collection until they are frozen for long-term storage.

-

Process samples rapidly: Minimize the time between sample collection and freezing to reduce the opportunity for enzymatic and chemical degradation.

-

Optimal long-term storage: Store all biological samples intended for desacetylcephapirin analysis at -80°C.

-

Avoid freeze-thaw cycles: Use single-use aliquots to prevent the degradation that can occur during repeated freezing and thawing.

-

Utilize validated stability-indicating methods: Employ analytical methods that have been rigorously validated to demonstrate their ability to accurately quantify desacetylcephapirin in the presence of its degradation products.

-

Conduct in-house stability validation: Due to the limited availability of public data, it is imperative to conduct thorough stability assessments of desacetylcephapirin in the specific biological matrices and under the specific storage and handling conditions of your study.

By following these guidelines, the integrity of biological samples can be preserved, leading to the generation of high-quality, reproducible, and defensible data for pharmacokinetic, toxicokinetic, and residue analysis of desacetylcephapirin.

References

- Chen, D., Tao, Y., Liu, Z., Liu, Z., Wang, Y., Huang, L., Yuan, Z., & Pan, Y. (2013). Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk.

- BenchChem. (2025). Technical Support Center: Ensuring the Stability of Cephalosporins in Plasma Samples. BenchChem.

- Moats, W. A., Anderson, K. L., Rushing, J. E., & Buckley, S. (2000). Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals. Journal of Agricultural and Food Chemistry, 48(2), 498–502.

- Stockler, R. M., Morin, D. E., Lantz, R. K., Hurley, W. L., & Constable, P. D. (2009). Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 345–352.

- Hilleman, D. E., McEvoy, G. K., Bailey, R. T., Jr, & Reich, J. (1984). Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques. Hospital Pharmacy, 19(3), 202, 207, 211-3.

- Moats, W. A. (1993). Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography.

- Briscoe, S. E., McWhinney, B. C., Lipman, J., Roberts, J. A., & Ungerer, J. P. J. (2012). A simple and robust high-performance liquid chromatography method for the determination of 10 β-lactam antibiotics in human plasma.

- Berendsen, B. J. A., Essers, M. L., Mulder, P. P. J., van Bruchem, G. D., Lommen, A., van Overbeek, W. M., & Stolker, L. A. A. M. (2009). Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney.

- Stockler, R. M., Morin, D. E., Lantz, R. K., & Constable, P. D. (2009). Effect of milking frequency and dosing interval on the pharmacokinetics of cephapirin after intramammary infusion in lactating dairy cows. Journal of Dairy Science, 92(9), 4262-4275.

- Hou, X., Wu, Y., Hao, H., Liu, Z., Wang, Y., & Shen, J. (2013). Multi-residue determination of ten cephalosporins in bovine milk by ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 138(2-3), 1741-1748.

- Tyczkowska, K. L., Voyksner, R. D., & Aronson, A. L. (1991). Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry. Journal of Veterinary Pharmacology and Therapeutics, 14(1), 51-60.

- de Velde, F., de Winter, B. C. M., van den Berg, M., & van der Nagel, B. C. H. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 606-615.

- Barco, S., Castagnola, E., & Matti, E. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Medicina, 60(7), 1145.

- Otwell, C. J., Woodworth, Z., & Buckley, D. (n.d.).

- Sreekumar, V. B., & Sreejith, K. R. (2015). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Journal of Applied Pharmaceutical Science, 5(8), 061-065.

- Kumar, P., Subbaiah, G., & Lakkineni, S. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLoS One, 9(11), e112343.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(22), 7915.

- OECD. (2018). Guidance Document on the Determination of In Vitro Intrinsic Clearance Using Cryopreserved Hepatocytes (RT-HEP) or Liver S9 Sub-cellular Fractions (RT-S9). OECD.

- Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 10(1), 1-32.

- Kumar, P., DeBroy, S., & Svoronos, P. D. (2014). Development and validation of a UPLC-MS/MS method to monitor cephapirin excretion in dairy cows following intramammary infusion. PLoS One, 9(11), e112343.

- Berendsen, B. J. A., Essers, M. L., Mulder, P. P. J., van Bruchem, G. D., Lommen, A., van Overbeek, W. M., & Stolker, L. A. A. M. (2009). Newly identified degradation products of ceftiofur and cephapirin impact the analytical approch for quantitative analysis of kidney.

- Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). Development and validation of stability-indicating HPLC method for determination of cefpirome sulfate. Acta Poloniae Pharmaceutica, 69(3), 437-444.

- Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(9), 2183–2197.

- Bernal-Chávez, S. A., Romero-Montero, A., Hernández-Parra, H., Peña-Corona, S. I., Del Prado-Audelo, M. L., Alcalá-Alcalá, S., Cortés, H., Kiyekbayeva, L., Sharifi-Rad, J., & Leyva-Gómez, G. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. Journal of Biological Engineering, 17(1), 2.

- Gorden, P. J., van der List, M., Lehman, F. D., Lantz, R. K., & Constable, P. D. (2013). Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows. Journal of Dairy Science, 96(7), 4455–4464.

- Wolf, R. A., & Huestis, M. A. (2010). pH rate profile for the hydrolysis of 6 at 200 °C. Journal of the American Chemical Society, 132(40), 14201–14210.

- Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 16(10), 856–864.

- Alinovi, M., Franciosi, E., De Marchi, M., & Penasa, M. (2021). Effects of preservative, storage time, and temperature of analysis on detailed milk protein composition determined by reversed-phase high-performance liquid chromatography. Journal of Dairy Science, 104(12), 12489-12499.

- Australian Pesticides and Veterinary Medicines Authority. (n.d.).

- Cuhadar, S., Koseoglu, M., Atay, A., & Dirican, A. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 70–76.

- Rubinsky, B., & Shvartsman, V. (2023). Effects of Isochoric Freezing on the Quality Characteristics of Raw Bovine Milk. Foods, 12(22), 4145.

- Ates, H. C., & Ozturk, I. (2024). Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis. Biosensors, 14(8), 374.

- Osei-Bimpong, A., & Asare-Bediako, P. (2017). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions.

- OECD. (2018). Guidance Document on the Determination of In Vitro Intrinsic Clearance Using Cryopreserved Hepatocytes (RT-HEP) or Liver S9 Sub-cellular Fractions (RT-S9). OECD.

- Stern, R., & Jedrzejas, M. J. (2008). Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values.

- Heist, C. A. (2019). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. International Research Journal of Engineering and Technology, 6(5), 1-5.

- Wagtmann, N., & D’Andrea, D. (2012). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Clinical Chemistry, 58(9), 1334–1342.

- Patel, M., & Singh, M. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel curcumin prodrugs. Drug Design, Development and Therapy, 10, 3031–3042.

- Flores, C. F. Y., Pineda, Á. D. L. M. H., Bonilla, V. M. C., & Sáenz-Flor, K. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46–55.

- Flores, C. F. Y., Pineda, Á. D. L. M. H., Bonilla, V. M. C., & Sáenz-Flor, K. (2020). Sample management: stability of plasma and serum on different storage conditions.

- Ruegg, P. L., Oliveira, L., Jin, W., & Okwumabua, O. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683–690.

- Heikkilä, A. M., Taponen, S., & Pyörälä, S. (2012). Determination of the intramammary dose of benzylpenicillin required to maintain an adequate concentration in the milk to inhibit mastitis pathogens. Journal of Veterinary Pharmacology and Therapeutics, 35(5), 445-452.

- Uddin, M. J., Al-Mamun, M., & Asaduzzaman, M. (2021). Antibiotic residues in milk: Past, present, and future.

Sources

- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. xenotech.com [xenotech.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. books.moswrat.com [books.moswrat.com]

- 12. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 13. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]

- 16. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]

- 17. d-nb.info [d-nb.info]

Technical Guide: In Vitro Susceptibility of Mastitis Pathogens to Desacetylcephapirin

Executive Summary

In the treatment of bovine mastitis, Cephapirin (a first-generation cephalosporin) remains a cornerstone therapy. However, its pharmacodynamic profile is frequently misunderstood because efficacy is not driven solely by the parent drug. Upon intramammary infusion, Cephapirin is rapidly metabolized by esterases in the udder and blood to Desacetylcephapirin .

While Desacetylcephapirin retains the beta-lactam ring and antimicrobial activity, its spectrum differs significantly from the parent compound.[1][2] Critical research indicates that while Desacetylcephapirin maintains near-equivalent potency against Gram-positive pathogens (Staphylococcus aureus, Streptococcus spp.), it exhibits a marked reduction in activity against Gram-negative organisms (Escherichia coli).

This guide provides a technical deep-dive into the in vitro assessment of this metabolite, offering researchers protocols to validate susceptibility and data to refine PK/PD modeling.

Metabolic Pathway & Mechanism of Action

To understand the susceptibility profile, one must first isolate the metabolic driver. Cephapirin acts by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan synthesis.

The conversion to Desacetylcephapirin is a hydrolytic deacetylation. This reaction is significant because Desacetylcephapirin persists in the milk longer than the parent drug, effectively extending the "tail" of the pharmacokinetic curve.

Metabolic Conversion Pathway

The following diagram illustrates the conversion and the resulting differential activity spectrum.

Figure 1: Metabolic hydrolysis of Cephapirin to Desacetylcephapirin and the subsequent divergence in antimicrobial spectrum.

Comparative In Vitro Activity[3]

The following data synthesizes results from pivotal broth microdilution assays (CLSI standards). It highlights the "Activity Gap" that researchers must account for when modeling efficacy against E. coli.

MIC Summary Table (µg/mL)

| Pathogen | Cephapirin (Parent) MIC₉₀ | Desacetylcephapirin (Metabolite) MIC₉₀ | Activity Retention |

| Staphylococcus aureus | 0.25 | 0.25 - 0.50 | High (90-100%) |

| Streptococcus uberis | 0.12 - 0.25 | 0.25 - 0.50 | High (80-100%) |

| Streptococcus dysgalactiae | ≤ 0.06 | ≤ 0.06 | High (100%) |

| Escherichia coli | 8.0 - 16.0 | > 32.0 (Resistant) | Low (<10%) |

| CNS (Coagulase-Neg Staph) | 0.25 | 0.50 | High (80-90%) |

Technical Analysis

-

Gram-Positive Stability: For S. aureus and Streptococci, the metabolite is nearly as potent as the parent. In many isolates, the MIC values are identical or within a single two-fold dilution step. This confirms that the long half-life of the metabolite contributes significantly to the clinical cure of Gram-positive mastitis.

-

The Gram-Negative Drop-off: E. coli isolates that appear susceptible to Cephapirin (MIC ≤ 8 µg/mL) often show high resistance to Desacetylcephapirin.

-

Implication: If a PK/PD model assumes the metabolite has equal potency against E. coli, it will drastically overestimate the Time > MIC.

-

Experimental Protocols

To generate valid susceptibility data for Desacetylcephapirin, standard CLSI VET01/VET08 protocols must be adapted to account for the specific handling of the metabolite.

Protocol: Broth Microdilution for Desacetylcephapirin

Objective: Determine the MIC of Desacetylcephapirin against bovine mastitis isolates.

Reagents:

-

Desacetylcephapirin standard (Must be >95% purity; often requires custom synthesis or specific metabolite sourcing).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Quality Control Strains: S. aureus ATCC 29213, E. coli ATCC 25922.

Workflow Logic:

Figure 2: Step-by-step workflow for determining MIC via broth microdilution.[3]

Detailed Steps:

-

Stock Solution: Dissolve Desacetylcephapirin powder in phosphate buffer (pH 6.0) or water.[4][5] Note: Unlike Cephapirin Sodium, the metabolite may have lower solubility; check CoA.

-

Dilution Range: Prepare a range from 0.06 µg/mL to 64 µg/mL. High ranges are necessary to capture the MIC of E. coli.

-

Inoculum: Suspend colonies in saline to 0.5 McFarland. Dilute 1:100 in CAMHB.

-

Assay: Add 50 µL of drug solution and 50 µL of inoculum to wells.

-

Controls: Run parallel plates with Cephapirin (parent) to calculate the "Parent/Metabolite Ratio" for each isolate.

Protocol: Time-Kill Kinetics

MIC provides a static snapshot. A Time-Kill assay is required to understand bactericidal activity over time.

-

Setup: Prepare flasks with CAMHB containing Desacetylcephapirin at 1x, 2x, and 4x the MIC.

-

Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.

-

Counting: Plate serial dilutions on blood agar.

-

Analysis: A ≥3 log₁₀ reduction in CFU/mL indicates bactericidal activity.

-

Insight: Desacetylcephapirin typically exhibits time-dependent killing (similar to parent), meaning Time > MIC is the predictive index.

-

Strategic Implications for Drug Development

When developing intramammary formulations or generic equivalents, the "Total Bioactivity" concept must be applied.

-

Residue Depletion: Desacetylcephapirin is the marker residue in many jurisdictions because it persists longer. Susceptibility testing helps correlate residue levels with potential therapeutic windows.

-

Formulation Stability: In aqueous formulations, Cephapirin can degrade to Desacetylcephapirin in the syringe if pH is not controlled. Quality control must distinguish between "degraded active" (Desacetyl) and "inactive degradation products."

-

Clinical Breakpoints: Currently, CLSI breakpoints exist for Cephapirin. There are no specific breakpoints for Desacetylcephapirin. Researchers should apply Cephapirin breakpoints (Susceptible ≤ 8 µg/mL) with caution, acknowledging the E. coli discrepancy.

References

-

Guérin-Faublée, V., et al. (2003). "Activity of cephapirin and its metabolite desacetylcephapirin against mastitis pathogens." Journal of Veterinary Pharmacology and Therapeutics.

- Context: Primary source for comparative MIC values showing reduced Gram-neg

-

Oliveira, L., et al. (2013). "Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens." American Journal of Veterinary Research.[2]

- Context: Definitive study comparing Cephapirin/Desacetylcephapirin and Ceftiofur/Desfuroylceftiofur. Confirms the resistance of E. coli to the metabolite.

-

Clinical and Laboratory Standards Institute (CLSI).

- Context: The global standard for performing the protocols described in Section 4.

-

Ziv, G., & Nelson, N. (1998).

- Context: Establishes the persistence of the metabolite in the udder, validating the need for susceptibility testing of this specific compound.

Sources

An In-Depth Technical Guide to the Binding Affinity of Desacetylcephapirin to Penicillin-Binding Proteins (PBPs)

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Unseen Player in Cephalosporin Efficacy

In the intricate dance between β-lactam antibiotics and their bacterial targets, the spotlight often shines on the parent drug. However, the metabolic fate of these compounds within the host can introduce a new cast of characters with their own unique contributions to the therapeutic outcome. Desacetylcephapirin, the primary metabolite of the first-generation cephalosporin cephapirin, is one such character. While often considered less potent than its precursor, a nuanced understanding of its interactions with penicillin-binding proteins (PBPs) is critical for a comprehensive evaluation of cephapirin's overall efficacy and for the rational design of future antibacterial agents. This guide provides a deep dive into the binding affinity of desacetylcephapirin for PBPs, offering both a conceptual framework and practical methodologies for its investigation.

The Central Dogma of β-Lactam Action: Penicillin-Binding Proteins as the Cornerstone of Bacterial Cell Wall Synthesis

Penicillin-binding proteins (PBPs) are a family of bacterial enzymes essential for the final steps of peptidoglycan biosynthesis.[1] This intricate polymer forms the rigid cell wall that protects bacteria from osmotic lysis and maintains their shape. PBPs catalyze two crucial reactions: the transglycosylation reaction, which elongates the glycan chains of peptidoglycan, and the transpeptidation reaction, which cross-links the peptide side chains, giving the cell wall its strength and integrity.[1]

β-Lactam antibiotics, including cephalosporins, exert their bactericidal effect by acting as suicide inhibitors of the transpeptidase activity of PBPs. Their structural similarity to the D-Ala-D-Ala terminus of the peptidoglycan precursor allows them to bind to the active site of PBPs. This binding leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP and halting cell wall synthesis.[1] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. The affinity of a β-lactam for different PBPs within a bacterium is a key determinant of its antibacterial spectrum and potency.

Desacetylcephapirin: A Metabolite with Enduring, Albeit Altered, PBP Affinity

Cephapirin, a first-generation cephalosporin, is metabolized in the body to desacetylcephapirin.[2][3] This metabolic conversion, primarily occurring in the liver and kidneys, involves the removal of an acetyl group.[4] While desacetylcephapirin generally exhibits reduced antimicrobial activity compared to its parent compound, it retains a significant ability to bind to and inhibit PBPs.

While specific quantitative binding affinity data (IC50, Ki, or KD values) for desacetylcephapirin with various PBPs is not extensively reported in publicly available literature, its continued antibacterial effect implies a retained, albeit potentially lower, affinity for these crucial enzymes. The subtle structural change from cephapirin to desacetylcephapirin can influence the precise fit within the PBP active site, thereby altering the binding kinetics and overall inhibitory potency. Understanding the magnitude of this change is crucial for accurately modeling the pharmacodynamic profile of cephapirin in vivo.

The following sections will delve into the state-of-the-art methodologies used to quantify the binding affinity of compounds like desacetylcephapirin to PBPs, providing the technical foundation for researchers to explore this critical aspect of cephalosporin pharmacology.

Quantifying the Interaction: Methodologies for Determining PBP Binding Affinity

A precise understanding of the binding affinity of desacetylcephapirin to various PBPs requires robust and quantitative experimental approaches. Several well-established techniques are employed in the field, each with its own set of advantages and considerations.

Competitive Binding Assays with Fluorescent Penicillin Probes

A cornerstone of PBP binding analysis is the competitive binding assay, often utilizing a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL, a green-fluorescent derivative of penicillin V.[5] This method allows for the determination of the 50% inhibitory concentration (IC50) of a test compound, which is the concentration required to inhibit 50% of the binding of the fluorescent probe to the PBP.

The principle of this assay is based on the competition between the unlabeled ligand (desacetylcephapirin) and the fluorescent probe for the active site of the PBP. By measuring the displacement of the fluorescent probe at various concentrations of the test compound, a dose-response curve can be generated, from which the IC50 value is derived. This value provides a quantitative measure of the compound's relative binding affinity.

The inclusion of both positive controls (a known potent PBP inhibitor) and negative controls (a compound with no affinity for PBPs) is essential for validating the assay's performance. Furthermore, performing the assay with a known PBP-null mutant can confirm that the observed binding is specific to the target PBP.

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-logarithmic phase.[6]

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[6]

-

Resuspend the cell pellet in lysis buffer and disrupt the cells using methods such as sonication or French press.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable storage buffer and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In a microcentrifuge tube or a 96-well plate, combine the bacterial membrane preparation with varying concentrations of desacetylcephapirin (or other test compounds).

-

Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the unlabeled compound to bind to the PBPs.[6]

-

-

Labeling with BOCILLIN™ FL:

-

Add BOCILLIN™ FL to the reaction mixture at a fixed, non-saturating concentration.

-

Incubate for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to any unoccupied PBP active sites.[6]

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.[6]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PBP bands in each lane.

-

Plot the percentage of BOCILLIN™ FL binding (relative to a control with no competitor) against the concentration of desacetylcephapirin.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

dot graph TD A[Prepare Bacterial Membranes] --> B{Competitive Binding}; B --> C[Label with BOCILLIN™ FL]; C --> D[SDS-PAGE]; D --> E[Fluorescence Detection]; E --> F[Data Analysis & IC50 Determination];

end

Figure 1: Workflow for a competitive BOCILLIN™ FL binding assay.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful, homogeneous technique used to study molecular interactions in solution.[7][8] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (the tracer) upon binding to a larger molecule (the PBP).

When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this fluorescent molecule binds to a much larger protein like a PBP, its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.[9] A competitive FP assay can be designed where unlabeled desacetylcephapirin competes with a fluorescently labeled ligand for binding to the PBP, causing a decrease in fluorescence polarization.

The assay's validity is ensured by including controls for the tracer alone (low polarization) and the tracer fully bound to the PBP (high polarization). A titration of the PBP with the tracer is also performed to determine the dissociation constant (Kd) of the tracer-PBP interaction, which is crucial for designing the competition assay.

-

Reagent Preparation:

-

Prepare a stock solution of the purified PBP in a suitable assay buffer.

-

Prepare a stock solution of a fluorescently labeled ligand (tracer) that is known to bind to the PBP of interest.

-

Prepare serial dilutions of desacetylcephapirin in the assay buffer.

-

-

Assay Setup:

-

In a black, low-volume 384-well plate, add a fixed concentration of the PBP and the fluorescent tracer.

-

Add the serially diluted desacetylcephapirin to the wells.

-

Include control wells with:

-

Tracer only (for minimum polarization).

-

Tracer and PBP without competitor (for maximum polarization).

-

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[10]

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the concentration of desacetylcephapirin.

-

Determine the IC50 value from the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known.

-

dot graph TD A[Prepare Reagents] --> B{Assay Setup in 384-well plate}; B --> C[Incubation to Equilibrium]; C --> D[Measure Fluorescence Polarization]; D --> E[Data Analysis & IC50/Ki Determination];

end

Figure 2: Workflow for a fluorescence polarization assay.

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry is a label-free technique that directly measures the heat changes associated with molecular interactions.[11] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

ITC operates by titrating a solution of the ligand (desacetylcephapirin) into a solution of the protein (PBP) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection. As the PBP becomes saturated with the ligand, the heat change diminishes, resulting in a binding isotherm from which the thermodynamic parameters can be derived.

The shape of the binding isotherm itself provides a validation of the binding model. A well-defined sigmoidal curve is indicative of a specific binding interaction. Control experiments, such as titrating the ligand into buffer alone, are performed to subtract the heat of dilution.

-

Sample Preparation:

-

Express and purify the target PBP to a high degree of homogeneity.[12][13]

-

Prepare a concentrated solution of desacetylcephapirin.

-

Crucially, both the PBP and desacetylcephapirin solutions must be in the exact same, extensively degassed buffer to minimize heats of dilution.[11]

-

Accurately determine the concentrations of both the PBP and the ligand.

-

-

ITC Experiment Setup:

-

Load the PBP solution into the sample cell of the ITC instrument.

-

Load the desacetylcephapirin solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.[14]

-

-

Titration and Data Acquisition:

-

Initiate the titration, where small aliquots of the ligand are injected into the protein solution.

-

The instrument records the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-per-injection data to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Ka, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

dot graph TD A[Prepare PBP and Ligand in Matched Buffer] --> B{ITC Titration}; B --> C[Measure Heat Changes]; C --> D[Generate Binding Isotherm]; D --> E[Thermodynamic Parameter Determination];

end

Figure 3: Workflow for an isothermal titration calorimetry experiment.

Data Presentation: A Comparative Framework

To facilitate a clear understanding of the binding affinity of desacetylcephapirin and its parent compound, cephapirin, the quantitative data obtained from the aforementioned assays should be summarized in a structured table.

| Compound | Target PBP | Bacterial Species | Assay Method | IC50 (µM) | Ki (µM) | KD (µM) |

| Desacetylcephapirin | PBP2a | S. aureus | Comp. Assay | Data | Data | |

| Cephapirin | PBP2a | S. aureus | Comp. Assay | Data | Data | |

| Desacetylcephapirin | PBP3 | E. coli | FP Assay | Data | Data | |

| Cephapirin | PBP3 | E. coli | FP Assay | Data | Data | |

| Desacetylcephapirin | PBP1b | S. pneumoniae | ITC | Data | ||

| Cephapirin | PBP1b | S. pneumoniae | ITC | Data |

Note: The "Data" placeholders should be replaced with actual experimental values. The absence of publicly available, specific binding data for desacetylcephapirin necessitates that researchers generate this data using the methodologies outlined in this guide.

Concluding Remarks and Future Directions

A thorough characterization of the PBP binding affinity of desacetylcephapirin is not merely an academic exercise. It is a critical piece of the puzzle in understanding the complete in vivo activity of cephapirin. While this guide provides the methodological framework to obtain this crucial data, the lack of readily available quantitative information highlights a significant knowledge gap in the field.

Future research should focus on systematically determining the IC50, Ki, and KD values of desacetylcephapirin for a broad range of PBPs from clinically relevant Gram-positive and Gram-negative pathogens. Such data will not only enhance our understanding of this particular metabolite but will also contribute to a more predictive and rational approach to the development of next-generation cephalosporins with optimized metabolic profiles and sustained target engagement. The integration of these experimental findings with computational modeling and structural biology will undoubtedly pave the way for more effective strategies to combat the ever-growing threat of antibiotic resistance.

References

Sources

- 1. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 2. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. contagionlive.com [contagionlive.com]

- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Production and purification of the penicillin-binding protein 3 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajmb.org [ajmb.org]

- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Degradation of Desacetylcephapirin in Agricultural Soil

Foreword: Charting Unexplored Territory

The introduction of veterinary pharmaceuticals into the environment is a subject of increasing scientific scrutiny. Cephapirin, a widely used cephalosporin antibiotic in the dairy industry, and its primary metabolite, desacetylcephapirin, are of particular concern due to their potential to enter agricultural ecosystems through the application of manure as fertilizer[1][2]. While the fate of cephapirin has been a subject of some investigation, the environmental degradation of its active metabolite, desacetylcephapirin, in agricultural soil remains a critical knowledge gap. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework to investigate and understand the environmental degradation of desacetylcephapirin in this complex matrix. As a Senior Application Scientist, this guide is structured not as a review of existing data, but as a roadmap for pioneering research, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Desacetylcephapirin: Physicochemical Profile and Environmental Relevance

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental fate. Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin[1].

| Property | Value | Source |

| Molecular Formula | C15H15N3O5S2 | [3] |

| Molecular Weight | 381.4 g/mol | [3] |

| Sodium Salt Formula | C15H14N3NaO5S2 | [4] |

| Sodium Salt MW | 403.41 g/mol | [4] |

| Appearance | Brown Yellow Powder | [4] |

| Solubility | Soluble in DMSO and Water | [5] |

| Purity | >95% (HPLC) | [6] |

The water solubility of desacetylcephapirin suggests a potential for mobility in the soil profile, while its ionic nature will influence its interaction with soil particles. Its classification as an antibiotic necessitates an evaluation of its impact on soil microbial communities and the potential for promoting antibiotic resistance.

Core Principles of Environmental Degradation in Soil

The persistence of desacetylcephapirin in agricultural soil is governed by a complex interplay of biotic and abiotic degradation processes. A comprehensive investigation must delineate the contributions of each.

Biotic Degradation: The Microbial Contribution

Soil microorganisms are the primary drivers of the biotic degradation of organic compounds.[7][8] The enzymatic machinery of bacteria and fungi can transform complex molecules into simpler, less harmful substances. The key mechanisms involved are:

-

Hydrolysis: The cleavage of chemical bonds by the addition of water, often enzyme-mediated. The ester and amide linkages in the desacetylcephapirin molecule are potential sites for hydrolytic attack.

-

Oxidation and Reduction: Microbial enzymes can catalyze the addition of oxygen or the removal of electrons (oxidation) or the addition of electrons (reduction), leading to the breakdown of the molecule.

-

Conjugation: The attachment of endogenous molecules (e.g., sugars, amino acids) to the desacetylcephapirin molecule, which can alter its toxicity and bioavailability.

Abiotic Degradation: Chemical and Physical Forces

Abiotic processes can also contribute significantly to the degradation of desacetylcephapirin in soil:

-

Hydrolysis: This can occur chemically without microbial involvement, influenced by soil pH and temperature.[7]

-

Photolysis: Degradation by sunlight. While photolysis is more significant on the soil surface, it can be a relevant pathway for residues that remain on the surface after manure application.[9]

The following diagram illustrates the potential degradation pathways for desacetylcephapirin in agricultural soil.

Caption: Potential degradation pathways of desacetylcephapirin in soil.

Experimental Design: A Framework for Investigation

To elucidate the environmental degradation of desacetylcephapirin in agricultural soil, a systematic experimental approach is required. The OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil," provides a robust framework for such studies.[1][2][10][11][12]

Soil Selection and Characterization

The choice of soil is critical as its properties significantly influence degradation rates. A representative agricultural soil should be selected, and its key characteristics must be thoroughly documented.

| Parameter | Method | Rationale |

| Soil Texture | Pipette or Hydrometer Method | Influences water holding capacity and aeration. |

| pH | 1:2.5 soil:water or 0.01M CaCl2 | Affects microbial activity and chemical hydrolysis rates. |

| Organic Carbon Content | Walkley-Black or Dry Combustion | Key determinant of sorption and microbial biomass. |

| Cation Exchange Capacity (CEC) | Ammonium Acetate Method | Influences the availability of the ionic desacetylcephapirin. |

| Microbial Biomass | Substrate-Induced Respiration (SIR) | Confirms the viability of the soil microbial community. |

Aerobic Soil Degradation Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of desacetylcephapirin degradation under aerobic conditions.

3.2.1. Experimental Protocol

-

Soil Preparation: Freshly collected agricultural soil is sieved (2 mm) and pre-incubated for 7-14 days at the test temperature and moisture content to allow microbial activity to stabilize.

-

Test Substance Application: A stock solution of desacetylcephapirin (preferably ¹⁴C-labeled for mass balance studies) is prepared. The soil is treated with the test substance at a concentration relevant to expected environmental concentrations.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

-

Trapping of Volatiles: The effluent air is passed through traps containing ethylene glycol (for organic volatiles) and a potassium hydroxide solution or soda lime (for ¹⁴CO₂) to capture mineralization products.

-

Sampling: Duplicate soil samples and traps are collected at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with a suitable solvent or series of solvents (e.g., acetonitrile, methanol, water mixtures) to recover the parent compound and its transformation products.

-

Analysis: The extracts are analyzed using appropriate analytical techniques (see Section 4).

-

Sterile Control: A parallel experiment using sterilized soil (e.g., by autoclaving or gamma irradiation) is conducted to differentiate between biotic and abiotic degradation.

The following diagram illustrates the experimental workflow for an aerobic soil degradation study.

Caption: Workflow for an aerobic soil degradation study.

Data Analysis and Interpretation